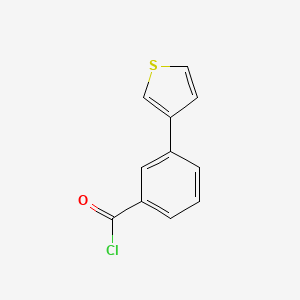

3-Thien-3-ylbenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Thien-3-ylbenzoyl chloride: is an organic compound with the molecular formula C11H7ClOS . It is a derivative of benzoyl chloride where the benzene ring is substituted with a thiophene ring at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Thien-3-ylbenzoyl chloride can be synthesized through the reaction of 3-thienylmethanol with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

3-thienylmethanol+thionyl chloride→3-Thien-3-ylbenzoyl chloride+hydrogen chloride+sulfur dioxide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Thien-3-ylbenzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides and sulfones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Substitution: Corresponding amides, esters, and thioesters.

Reduction: 3-Thien-3-ylbenzyl alcohol.

Oxidation: Sulfoxides and sulfones

Applications De Recherche Scientifique

Chemistry: 3-Thien-3-ylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it a valuable component in the development of specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Thien-3-ylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparaison Avec Des Composés Similaires

Benzoyl chloride: Similar in structure but lacks the thiophene ring.

Thiophene-3-carboxylic acid chloride: Similar in structure but with a carboxylic acid group instead of a benzoyl group.

Uniqueness: 3-Thien-3-ylbenzoyl chloride is unique due to the presence of both the benzoyl and thiophene moieties. This combination imparts distinct reactivity and properties, making it a versatile compound in organic synthesis. The thiophene ring enhances the compound’s electronic properties, which can be advantageous in various applications .

Activité Biologique

3-Thien-3-ylbenzoyl chloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thienyl derivatives, which are characterized by the presence of a thiophene ring. The general structure can be represented as follows:

This compound features a benzoyl group attached to a thiophene ring, which is crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar to other benzoyl derivatives, this compound may inhibit specific enzymes involved in cellular processes. For instance, certain thienyl compounds have shown inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis .

- Antimicrobial Activity : Compounds containing thienyl moieties have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting protein synthesis .

- Antiparasitic Effects : Some studies suggest that thienyl derivatives can exhibit potent antiparasitic activity, potentially making them candidates for treating diseases caused by protozoa and helminths .

Antimicrobial and Antiparasitic Activity

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target Organisms | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 12.5 | |

| Antiparasitic | T. brucei, G. intestinalis | 15.0 | |

| Thymidylate Synthase Inhibition | Human cancer cell lines | 0.004 |

Case Studies

- Anticancer Activity : A study investigating the effects of thienyl derivatives on human T-cell leukemia cells found that this compound exhibited significant cytotoxicity with an IC50 value of 0.004 µg/ml, indicating its potential as an anticancer agent by specifically targeting the thymidylate cycle .

- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating bacterial infections .

- Antiparasitic Potential : Research on antiparasitic activity revealed that thienyl compounds could inhibit the growth of Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic use .

Propriétés

IUPAC Name |

3-thiophen-3-ylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHFQLHAQZZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594578 |

Source

|

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-34-9 |

Source

|

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.